molecular formula C8H4N2S2 B8147647 2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile

2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile

Cat. No.: B8147647
M. Wt: 192.3 g/mol
InChI Key: YDRKHDJUGAULIN-UHFFFAOYSA-N
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Description

2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile (: 149367-90-8) is a high-purity benzothiazole derivative supplied for research and development purposes. This compound, with the molecular formula C 8 H 4 N 2 S 2 and a molecular weight of 192.25 g/mol, is a solid of significant interest in medicinal chemistry . The benzothiazole core is a privileged scaffold in drug discovery, and this particular derivative serves as a key synthetic intermediate for the development of novel bioactive molecules . Research indicates that thiazole derivatives, including structures similar to this compound, demonstrate a broad spectrum of pharmacological activities. They are extensively investigated as potential anti-inflammatory agents, impacting targets such as LOX and COX enzymes, as well as key signaling pathways . Furthermore, advanced molecular hybrids incorporating the 2-thioxodihydrobenzothiazole motif have shown promising in vitro cytotoxic effects against various human cancer cell lines, including liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) . These compounds are studied for their ability to interact with biological targets like DNA, potentially through intercalation, and enzymes such as Topoisomerase II, which is a validated target for anticancer therapy . This product is intended for research applications only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling instructions. The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-sulfanylidene-3H-1,3-benzothiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S2/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRKHDJUGAULIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 3-Amino-4-chlorobenzonitrile with Potassium O-Ethyl Dithiocarbonate

The most widely documented method involves heating 3-amino-4-chlorobenzonitrile with potassium O-ethyl dithiocarbonate in N,N-dimethylformamide (DMF).

Procedure:

  • Reagents:

    • 3-Amino-4-chlorobenzonitrile (1.0 equiv)

    • Potassium O-ethyl dithiocarbonate (1.2 equiv)

    • DMF (anhydrous, 10 mL/g substrate)

  • Conditions:

    • Temperature: 100–110°C

    • Duration: 4–6 hours

    • Atmosphere: Nitrogen inert gas

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water to precipitate the product.

    • Filter and wash with ethanol.

    • Recrystallize from ethanol or DMF/water mixtures.

Yield: 76%

Mechanistic Insights:
The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbon of potassium O-ethyl dithiocarbonate, followed by cyclization with concomitant elimination of ethanol and hydrogen chloride. DMF acts as both solvent and base, facilitating deprotonation and stabilizing intermediates.

Optimization Strategies

Solvent Effects

DMF is the solvent of choice due to its high polarity and ability to stabilize charged intermediates. Alternatives like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) have been tested but result in lower yields (≤60%) due to poorer solubility of intermediates.

Temperature and Time

Elevated temperatures (100–110°C) are necessary to overcome the activation energy of cyclization. Below 90°C, the reaction stalls at the intermediate stage, while temperatures above 120°C promote decomposition. A 4-hour duration balances completion and side-product formation.

Stoichiometry

Excess potassium O-ethyl dithiocarbonate (1.2 equiv) ensures complete conversion of the amine substrate. Sub-stoichiometric amounts lead to unreacted starting material, reducing yield by ~20%.

Comparative Analysis of Synthetic Routes

Parameter Method 1 Hypothetical Method 2
Starting Material 3-Amino-4-chlorobenzonitrile5-Cyanobenzo[d]thiazole-2-thiol
Reagent Potassium O-ethyl dithiocarbonateThiourea/Carbon disulfide
Solvent DMFEthanol
Temperature 100–110°C80–90°C
Yield 76%Not reported
Purity >95% (HPLC)N/A

Note: Method 2 is speculative, based on analogous benzothiazole syntheses.

Challenges and Mitigation

Byproduct Formation

Side products like 3-chloro-4-cyanophenylthiourea may form due to incomplete cyclization. These are minimized by:

  • Strict moisture control (use of molecular sieves).

  • Gradual addition of the dithiocarbonate reagent.

Purification Difficulties

The product’s limited solubility in common solvents necessitates recrystallization from DMF/water, which reduces losses compared to column chromatography.

Scalability and Industrial Relevance

The DMF-based method is amenable to kilogram-scale production, though solvent recovery systems are required to address environmental concerns. Recent advancements in flow chemistry could enhance throughput by maintaining precise temperature control .

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. A synthesized derivative of this compound exhibited strong cytotoxic effects against several human cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The compound demonstrated IC50 values of 14.05 µg/mL for HepG-2 and 17.77 µg/mL for MCF-7, indicating potent activity compared to standard chemotherapeutics like doxorubicin (DOX) . The mechanism of action involves intercalation with calf-thymus DNA, suggesting a novel pathway for targeting cancer cells .

Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding affinity of the compound to DNA and topoisomerase II complexes, which are critical targets in cancer therapy. The results indicated a strong binding affinity, supporting its potential as a therapeutic agent .

Biological Research

Antimicrobial Properties
The compound has been investigated for its antimicrobial activities. Various derivatives have shown effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics . The thiazole core structure is known for its biological impacts, including antimicrobial and antiviral activities .

Anti-inflammatory Effects
Research indicates that thiazole derivatives can exhibit anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases, although specific studies on this compound's effects are still emerging .

Organic Synthesis

Building Block in Heterocyclic Chemistry
In organic synthesis, 2-thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile serves as an essential building block for synthesizing various heterocyclic compounds. Its reactivity allows it to participate in multiple chemical reactions, facilitating the development of complex molecular architectures .

Synthesis of New Derivatives
Innovative synthetic methods have been developed to create new derivatives from this compound, expanding its application scope in drug discovery and material science . For instance, the compound can be modified to enhance its biological activity or alter its physicochemical properties for specific applications.

Case Studies

StudyFindingsApplications
Gewald et al. (2017)Investigated the transformation of 2-aminothiophene derivatives leading to thioxopyrimidine structuresHighlighted potential for creating new anticancer agents through structural modification
Recent Anticancer Study (2025)Synthesized a new derivative showing strong cytotoxicity against HepG-2 and MCF-7Supports further exploration in cancer therapeutics
Antimicrobial ResearchDemonstrated effectiveness against various bacterial strainsPotential development of new antibiotics

Mechanism of Action

The mechanism of action of 2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile are compared below, focusing on synthesis, reactivity, and applications.

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Key Substituents Synthesis Method Key Applications
This compound Benzothiazole 2-thioxo, 5-cyano Condensation of isothiocyanate, malononitrile, and S in DMF/TEA Precursor for anticancer agents (e.g., DBTHP derivatives)
2-Thioxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (CAS: 58089-25-1) Benzimidazole 2-thioxo, 5-carboxylic acid Not explicitly detailed in evidence Potential biological applications (structural similarity to benzimidazole drugs)
2-Oxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile (CAS: 864265-82-7) Benzothiazole 2-oxo (C=O), 5-cyano Unspecified, but likely analogous to thioxo variant Reactivity studies (oxo vs. thioxo electronic effects)
Sodium 2-aminobenzo[d]thiazole-5-carboxylate (CAS: 2703756-61-8) Benzothiazole 2-amino, 5-carboxylate Salt formation via carboxylate derivatization Solubility-enhanced derivatives for drug formulation
Thiazol-5-ylmethyl carbamate derivatives (e.g., PF 43(1) compounds) Thiazole Carbamate/ureido groups Multi-step peptide coupling Antiviral and protease inhibitor candidates

Pharmacological Potential

  • Anticancer Activity: this compound serves as a precursor to DBTHP (5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione), which shows DNA-binding properties and cytotoxicity against cancer cell lines .
  • Antiviral Applications : Thiazolylmethyl carbamate analogs (e.g., PF 43(1) derivatives) demonstrate activity against viral proteases, attributed to their bulky substituents and hydrogen-bonding motifs .

Biological Activity

2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a thiazole ring fused with a benzene moiety, featuring a carbonitrile and a thioxo group. Its chemical formula is C8H4N2SC_8H_4N_2S, with a molecular weight of approximately 164.19 g/mol. The compound exhibits properties such as moderate solubility in organic solvents and stability under various pH conditions, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, including:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal32 µg/mL
Escherichia coliBacteriostatic16 µg/mL
Pseudomonas aeruginosaModerate activity64 µg/mL

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study demonstrated that treatment with this compound resulted in significant apoptotic cell death in human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported as follows:

Cell Line IC50 Value (µM)
MCF-715
A54920

The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • DNA Interaction : The compound binds to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and proliferation, such as topoisomerases and kinases.
  • Membrane Perturbation : The presence of the thiazole ring facilitates interactions with lipid membranes, leading to increased permeability and cell lysis .

Structure-Activity Relationship (SAR)

Studies on related thiazole derivatives have elucidated several SAR insights:

  • Substituent Effects : Electron-withdrawing groups at the ortho position on the phenyl ring enhance antibacterial activity.
  • Ring Modifications : Alterations in the thiazole ring structure can significantly impact potency; for example, introducing halogens or alkyl groups can improve efficacy against specific pathogens .

Case Studies

  • Antimicrobial Efficacy Against ESKAPE Pathogens : A study evaluated the efficacy of this compound against ESKAPE pathogens (a group of bacteria known for their resistance). Results indicated potent activity against Acinetobacter baumannii and Klebsiella pneumoniae, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity in Cancer Models : In vivo studies using murine models demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer when administered at doses of 10 mg/kg body weight .

Q & A

Q. What are the common synthetic routes for 2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile, and what key intermediates are involved?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, reacting pyrazole- or thiazole-derived precursors with nitrile-containing reagents (e.g., malononitrile) under acidic or basic conditions can yield the thioxo-dihydrothiazole core. Key intermediates include:

  • Thiazol-4(5H)-one derivatives (e.g., reacting with pyrazol-4-ylmethylene malononitrile to form carbonitrile-containing heterocycles) .
  • Condensation intermediates (e.g., benzaldehyde and malononitrile forming Michael adducts, followed by cyclization) .
    Reaction optimization should focus on solvent polarity (e.g., glacial acetic acid for reflux) and stoichiometric ratios to minimize byproducts .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • IR Spectroscopy : Identify the thioxo (C=S) stretch at ~1150–1250 cm⁻¹ and nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ .
  • NMR :
    • ¹H-NMR : Protons adjacent to sulfur (e.g., C3-H in dihydrothiazole) appear downfield (δ 4.5–5.5 ppm) due to electron-withdrawing effects .
    • ¹³C-NMR : The nitrile carbon resonates at ~115–120 ppm, while the thione carbon (C=S) appears at ~170–180 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., 207.28 g/mol for C₈H₅N₂S₂) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and mechanistic pathways of this compound in cyclization reactions?

Methodological Answer: Density Functional Theory (DFT) using software like Gaussian 9.0 can model reaction pathways:

  • Transition State Analysis : Calculate activation energies for key steps (e.g., cyclization vs. dimerization) .
  • Electron Density Mapping : Use the Colle-Salvetti correlation-energy formula to assess regioselectivity in nucleophilic attacks .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions (e.g., acetic acid vs. DMF) .
    Example: A DFT study of a related thiazole-carbonitrile showed that cyclization proceeds via a six-membered transition state with a ΔG‡ of ~25 kcal/mol .

Q. How can researchers resolve contradictions in reaction outcomes when using different nucleophiles with this compound?

Methodological Answer: Contradictions often arise from competing reaction pathways. To address this:

  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time (e.g., room temperature favors kinetic products, while reflux favors thermodynamic stability) .
  • Intermediate Trapping : Use quenching agents (e.g., D₂O for protonation studies) to isolate intermediates and identify divergent pathways .
  • Cross-Validation : Compare spectroscopic data (e.g., ¹H-NMR coupling constants) with computational predictions to confirm product identity .
    Example: A study on dihydroquinazolinones revealed that unexpected dione formation resulted from oxidative side reactions, resolved by replacing O₂ with inert atmospheres .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Parallel Synthesis : Use a library of substituted benzaldehydes to generate diverse derivatives (e.g., electron-withdrawing groups enhance electrophilicity at the nitrile carbon) .
  • Regioselective Functionalization : Employ protecting groups (e.g., tert-butyl carbamate) to direct reactions to specific sites .
  • Biological Screening : Prioritize derivatives with low LogP (calculated via DFT) for improved solubility in pharmacological assays .
    Example: In antitumor studies, derivatives with halogen substituents showed enhanced activity due to increased DNA intercalation .

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